molecular formula C11H8ClF2N3O2 B2804747 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole CAS No. 1975118-24-1

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole

Cat. No.: B2804747
CAS No.: 1975118-24-1
M. Wt: 287.65
InChI Key: OUAFAANEUHENIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, nitro, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole typically involves multi-step reactions starting from commercially available precursorsThe difluoromethyl group can be introduced using difluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to various substituted derivatives .

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole involves its interaction with specific molecular targets. The nitro and chloro groups can interact with enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-2-nitrophenyl)ethanone: Shares the chloro and nitro groups but lacks the pyrazole ring and difluoromethyl group.

    5-(4-Chloro-2-nitrophenyl)-2-furoic acid: Contains the chloro and nitro groups but has a furan ring instead of a pyrazole ring.

Uniqueness

1-(4-Chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methyl-1h-pyrazole is unique due to the presence of the difluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-3-(difluoromethyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3O2/c1-6-5-16(15-10(6)11(13)14)8-3-2-7(12)4-9(8)17(18)19/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAFAANEUHENIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.